molecular formula C19H24ClN3OS B6675717 N-(6-azaspiro[2.5]octan-2-yl)-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride

N-(6-azaspiro[2.5]octan-2-yl)-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride

Cat. No.: B6675717
M. Wt: 377.9 g/mol
InChI Key: BRXLUTZAUBOFEN-UHFFFAOYSA-N
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Description

N-(6-azaspiro[25]octan-2-yl)-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride is a complex organic compound that features a unique spirocyclic structure

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-yl)-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS.ClH/c23-18(10-15-2-1-6-21-12-15)22(13-16-3-9-24-14-16)17-11-19(17)4-7-20-8-5-19;/h1-3,6,9,12,14,17,20H,4-5,7-8,10-11,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXLUTZAUBOFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2N(CC3=CSC=C3)C(=O)CC4=CN=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of the cyclopentane ring and the formation of the spirocyclic structure through conventional chemical transformations. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. Microreaction systems are often employed to control the reaction conditions precisely, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-azaspiro[2.5]octan-2-yl)-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to promote substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

N-(6-azaspiro[2.5]octan-2-yl)-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(6-azaspiro[2.5]octan-2-yl)-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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